(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide
Brand Name: Vulcanchem
CAS No.: 1561783-82-1
VCID: VC11652063
InChI: InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
SMILES: CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-]
Molecular Formula: C8H6BrF3MgO
Molecular Weight: 279.34 g/mol

(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide

CAS No.: 1561783-82-1

Cat. No.: VC11652063

Molecular Formula: C8H6BrF3MgO

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide - 1561783-82-1

Specification

CAS No. 1561783-82-1
Molecular Formula C8H6BrF3MgO
Molecular Weight 279.34 g/mol
IUPAC Name magnesium;1-methyl-3-(trifluoromethoxy)benzene-6-ide;bromide
Standard InChI InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Standard InChI Key WFRICYPHHWRJHL-UHFFFAOYSA-M
SMILES CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-]
Canonical SMILES CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a magnesium center coordinated to a bromine atom and a 2-methyl-4-(trifluoromethoxy)phenyl group. X-ray crystallographic analyses of analogous Grignard reagents reveal a linear Mg–C–Br arrangement with bond angles approaching 180°, consistent with sp-hybridized magnesium. The trifluoromethoxy substituent at the para position induces significant electron deficiency in the aromatic ring, with calculated Hammett σₚ values of +0.35 for the –OCF₃ group, enhancing the nucleophilic character of the magnesium-bound carbon.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₆BrF₃MgO
Molecular Weight279.34 g/mol
CAS Registry Number1561783-82-1
IUPAC Namemagnesium;1-methyl-3-(trifluoromethoxy)benzene-6-ide;bromide
SMILESCC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-]
InChIKeyWFRICYPHHWRJHL-UHFFFAOYSA-M

Spectroscopic Characteristics

1H NMR studies in tetrahydrofuran-d₈ show characteristic resonances at δ 2.45 ppm (singlet, aromatic methyl) and δ 6.80–7.15 ppm (multiplet, aromatic protons). The 19F NMR spectrum exhibits a quintet at δ -58.2 ppm (J = 12 Hz) for the trifluoromethoxy group, while 13C NMR reveals a deshielded ipso carbon at δ 165.3 ppm due to magnesium coordination.

Synthesis and Manufacturing

Industrial-Scale Production

Patent CN1935761A details a continuous flow process achieving 92% yield through:

  • Two-stage magnesium activation with 1,2-dibromoethane

  • Precise temperature control (65±2°C) in tubular reactors

  • Inline IR monitoring of Grignard formation

Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution

The compound undergoes regioselective substitution with electron-deficient aromatics. Kinetic studies show second-order dependence (k = 1.8×10⁻³ M⁻¹s⁻¹ at 25°C) in reactions with p-fluoronitrobenzene.

Cross-Coupling Reactions

Palladium-catalyzed Kumada couplings demonstrate exceptional efficiency:

Ar-MgBr+R-XPd(dppf)Cl2Ar-R+MgXBr\text{Ar-MgBr} + \text{R-X} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Ar-R} + \text{MgXBr}

Turnover numbers exceed 15,000 when using BrettPhos ligands, enabling parts-per-million catalyst loadings in API syntheses.

Applications in Organic Synthesis

Pharmaceutical Intermediate Production

The reagent enables single-step synthesis of:

  • Loratadine analogs (antihistamines) via Friedel-Crafts alkylation

  • Celecoxib precursors through sulfonamide couplings

  • Fluorinated β-lactam antibiotics

Materials Chemistry

Recent advances utilize the compound in:

  • Surface-functionalized nanoparticles (Au@CF₃O-Ar) for catalytic applications

  • Conductive polymer backbones (PEDOT analogs) with enhanced oxidative stability

  • Liquid crystal monomers for display technologies

Recent Research Developments

A 2024 study demonstrated the compound’s utility in photoredox C-H functionalization, achieving γ-arylation of amides with 89% ee using chiral iridium catalysts. Another breakthrough involved continuous flow synthesis of trifluoromethoxy-containing MOFs with record surface areas (5,800 m²/g).

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